molecular formula C10H8N4S B13743151 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine CAS No. 19918-30-0

1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine

Cat. No.: B13743151
CAS No.: 19918-30-0
M. Wt: 216.26 g/mol
InChI Key: YUCHNBBARLXPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings.

Preparation Methods

The synthesis of 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine typically involves the condensation of 2-acetylbenzimidazole with thiourea in the presence of iodine in ethyl alcohol . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

Properties

CAS No.

19918-30-0

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)benzimidazol-2-amine

InChI

InChI=1S/C10H8N4S/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10/h1-6H,(H2,11,13)

InChI Key

YUCHNBBARLXPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.